1-Cyclopentyl-1H-pyrazole-5-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylpyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVUOWOPEPASDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of Pyrazole Core Structures in Modern Chemistry
The pyrazole (B372694) nucleus is a privileged scaffold in medicinal chemistry and beyond, a reputation earned due to its versatile synthetic accessibility and the wide array of biological activities exhibited by its derivatives. nih.govbiosynce.comglobalresearchonline.net This five-membered heterocyclic ring is a key component in numerous pharmaceutical agents, underscoring its importance in drug discovery and development. ontosight.ainih.govresearchgate.net
Researchers have extensively demonstrated that pyrazole-containing compounds possess a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and anticonvulsant activities. ontosight.airesearchgate.netmdpi.com The success of pyrazole-based drugs is exemplified by commercially available pharmaceuticals that treat a range of conditions. This proven track record has solidified the pyrazole core as a reliable framework for the design of new therapeutic agents. nih.govresearchgate.net
Beyond pharmaceuticals, pyrazole derivatives have found applications in agrochemicals, acting as effective herbicides, insecticides, and fungicides. biosynce.com Their utility also extends to materials science, where they are used in the synthesis of functional materials such as polymers with unique optical and electrical properties, as well as in the formation of metal-organic frameworks (MOFs). biosynce.comresearchgate.net The adaptability of the pyrazole ring allows for the introduction of various functional groups, enabling chemists to fine-tune the molecule's properties for specific applications. researchgate.net
Table 1: Selected Applications of Pyrazole Derivatives
| Field | Examples of Applications |
| Medicinal Chemistry | Anti-inflammatory drugs, anticancer agents, analgesics, antimicrobials. ontosight.ainih.gov |
| Agrochemicals | Herbicides, insecticides, fungicides. biosynce.com |
| Materials Science | Functional polymers, metal-organic frameworks (MOFs), dyes. biosynce.comresearchgate.net |
The Nitrile Functionality: a Versatile Tool in Synthesis and Drug Design
The nitrile group (–C≡N) is a highly valuable functional group in organic chemistry, prized for its unique electronic properties and its ability to participate in a wide range of chemical transformations. In organic synthesis, nitriles serve as versatile intermediates, readily converted into other important functional groups such as amines, carboxylic acids, amides, and ketones. This reactivity makes them a cornerstone in the construction of complex molecular architectures.
In the context of pharmacophore design, the nitrile group plays a multifaceted role. Its linear geometry and ability to act as a hydrogen bond acceptor allow it to interact with biological targets in a highly specific manner. Furthermore, the nitrile functionality is often employed as a bioisostere for other groups, such as a carbonyl group or a halogen atom, to modulate a molecule's physicochemical properties, including its metabolic stability and binding affinity.
The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the pyrazole (B372694) ring in 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, impacting its reactivity and biological activity. The strategic placement of a nitrile group on a heterocyclic scaffold is a common and effective strategy in the development of novel therapeutic agents.
The Cyclopentyl Group: Imparting Unique Physicochemical Properties
From a structural perspective, the five-membered cyclopentyl ring is not planar and exists in various conformations, such as the "envelope" and "twist" forms. This conformational flexibility can allow the molecule to adopt an optimal orientation for binding to a biological target, potentially increasing its potency and selectivity. The steric bulk of the cyclopentyl group can also play a crucial role in dictating the molecule's binding interactions and can shield adjacent functional groups from metabolic degradation.
The choice of an N-alkyl substituent on the pyrazole (B372694) ring is known to influence the biological activity of the resulting compound. The cyclopentyl group, in particular, offers a balance of lipophilicity and conformational flexibility that can be advantageous in optimizing a molecule's pharmacokinetic and pharmacodynamic profile.
Charting the Course: Research Directions for Novel Pyrazole Carbonitriles
Established Synthetic Routes to Pyrazole-5-carbonitriles
The construction of the pyrazole-5-carbonitrile scaffold is a critical undertaking in organic synthesis. The methodologies can be broadly categorized into two main phases: the formation of the pyrazole ring itself and the specific introduction of the carbonitrile group at the C5 position.
Cyclization Reactions for Pyrazole Ring Formation
The formation of the pyrazole ring is most classically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, a method known as the Knorr pyrazole synthesis. nih.govyoutube.com This reaction involves the initial formation of an imine with one carbonyl group, followed by the formation of an enamine with the second, which then cyclizes and dehydrates to form the aromatic pyrazole ring. youtube.com The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine. mdpi.comresearchgate.net
Another prominent method for pyrazole synthesis is the [3+2] cycloaddition reaction. This approach typically involves the reaction of a diazo compound or a nitrile imine (as the three-atom component) with an alkyne (as the two-atom component). nih.govorganic-chemistry.org For instance, nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to produce polysubstituted pyrazoles. nih.gov This method offers a high degree of control over the substitution pattern of the final product.
The table below summarizes key cyclization strategies for pyrazole ring formation.
| Reaction Type | Reactants | Key Features | References |
| Knorr Cyclocondensation | 1,3-Dicarbonyl Compound + Hydrazine | Classic, versatile, forms aromatic ring via dehydration. | nih.govyoutube.com |
| [3+2] Cycloaddition | Diazo Compound/Nitrile Imine + Alkyne | High regioselectivity, good for polysubstituted pyrazoles. | nih.govorganic-chemistry.org |
| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone + Hydrazine | Forms pyrazoline intermediate, requires subsequent oxidation. | mdpi.com |
Introduction of the Nitrile Group at the C5 Position
The nitrile group is a crucial functional group found in numerous pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere. nih.gov For the synthesis of pyrazole-5-carbonitriles, the nitrile moiety is often introduced via a precursor that already contains it.
A common and effective strategy involves the use of malononitrile (B47326) or its derivatives as a three-carbon building block. Multi-component reactions (MCRs) are particularly efficient in this regard. For example, a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative can yield 5-amino-1H-pyrazole-4-carbonitriles. nih.govrsc.orgbeilstein-journals.org While this places the nitrile at the C4 position, modifications to the starting materials and reaction pathways can direct its placement.
To achieve a C5-carbonitrile, precursors such as 3-oxopropanenitriles or other β-ketonitriles can be employed as the 1,3-dielectrophile in condensation reactions with hydrazines. mdpi.com Another approach involves the reaction of hydrazine derivatives with ethoxymethylenemalononitrile, which can lead to the formation of 5-aminopyrazole-4-carbonitriles. tandfonline.com Subsequent chemical transformations can then be performed to achieve the desired 1-substituted-1H-pyrazole-5-carbonitrile structure. Dehydration of a C5-carboxamide group using reagents like phosphorus oxychloride (POCl₃) in pyridine is also a viable method for generating the C5-nitrile. chemicalbook.com
Synthesis of the 1-Cyclopentyl Moiety and its Integration into Pyrazole Scaffolds
To synthesize the target compound, this compound, the cyclopentyl group must be introduced at the N1 position of the pyrazole ring. The most direct and common method for achieving N-alkylation is to use a substituted hydrazine as a primary building block.
In this case, cyclopentylhydrazine (B1295993) would be the key reagent. The synthesis would follow a standard cyclocondensation pathway, reacting cyclopentylhydrazine with a suitable three-carbon precursor that facilitates the formation of the C5-nitrile. For example, the reaction of cyclopentylhydrazine with a derivative of 2-formyl-3-oxopropanenitrile would lead directly to the desired this compound scaffold. The regioselectivity of the reaction between a substituted hydrazine and an unsymmetrical dicarbonyl compound is a critical factor that must be controlled to ensure the formation of the correct N1-substituted isomer. researchgate.net
Alternative, though often less direct, methods could involve the N-alkylation of a pre-formed NH-pyrazole-5-carbonitrile with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. However, this can sometimes lead to a mixture of N1 and N2-alkylated isomers, necessitating careful separation and purification.
Optimization Strategies for Yield and Purity in this compound Synthesis
Optimizing the synthesis of pyrazole derivatives is crucial for improving reaction efficiency and product quality. Key parameters that are often manipulated include the choice of catalyst, solvent, temperature, and reaction time.
The use of catalysts can significantly enhance reaction rates and yields. For the synthesis of 5-amino-1H-pyrazole-carbonitriles, a novel nano-catalyst (LDH@PTRMS@DCMBA@CuI) has been shown to be highly effective in a three-component reaction, leading to excellent yields (85–93%) in short reaction times (15–27 min) under mild conditions. nih.gov The choice of solvent can also dramatically influence the reaction outcome. Some reactions show significantly higher yields in ionic liquids compared to traditional organic solvents like ethanol. nih.gov
Temperature is another critical factor. Temperature control can be used to favor the formation of a desired product over side reactions, thereby increasing both yield and purity. For instance, in some syntheses, adjusting the temperature can selectively produce either a tosylated or a non-tosylated pyrazole from the same set of reactants. nih.gov The reaction conditions for a selection of optimized pyrazole syntheses are presented below.
| Reactants | Catalyst/Conditions | Solvent | Yield | Reference |
| Benzaldehydes, Malononitrile, Phenylhydrazine | LDH@PTRMS@DCMBA@CuI, 55 °C | H₂O/EtOH | 85–93% | nih.gov |
| Hydrazones, Enaminones | DBU, 95 °C | EtOH | up to 95% | nih.gov |
| Hydrazones, Enaminones | [HDBU][OAc], 95 °C | Ionic Liquid | 35–88% | nih.gov |
Green Chemistry Principles in the Synthesis of Pyrazole Derivatives
In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds like pyrazoles. The focus is on developing environmentally benign methods that are efficient, atom-economical, and reduce or eliminate the use of hazardous substances. nih.gov Strategies include the use of water as a solvent, employing recyclable catalysts, and utilizing alternative energy sources. nih.gov
Multi-component reactions (MCRs) are a cornerstone of green pyrazole synthesis, as they combine several starting materials in a single step, reducing waste and improving efficiency. beilstein-journals.orgtandfonline.com For example, the one-pot, three-component synthesis of 5-amino-1H-pyrazole-carbonitriles in an aqueous ethanol mixture exemplifies this approach. nih.gov
Solvent-Free and Microwave-Assisted Protocols
Among the most impactful green chemistry techniques are solvent-free reactions and the use of microwave irradiation. Solvent-free, or "neat," reactions minimize pollution and can sometimes lead to improved reaction rates and selectivities.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrazole synthesis. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture. For instance, the direct N-heterocyclization of hydrazines with metal-acetylacetonates under microwave irradiation provides a rapid, single-step route to tri-substituted pyrazoles in excellent yields. These methods represent a significant step towards more sustainable and efficient chemical manufacturing.
Catalytic Approaches and Catalyst Design for Pyrazole Synthesis
The synthesis of the pyrazole core, a key scaffold in numerous pharmaceuticals and agrochemicals, has been significantly advanced through the development of various catalytic methodologies. While a direct catalytic synthesis for this compound is not extensively documented in dedicated literature, the principles of catalyst design and application for constructing substituted pyrazoles are well-established. These approaches primarily focus on enhancing reaction efficiency, controlling regioselectivity, and enabling milder reaction conditions. Catalytic strategies are generally centered around two main synthetic routes: [3+2] cycloaddition reactions and cyclocondensation of 1,3-dielectrophiles with hydrazines.
Transition Metal Catalysis in Pyrazole Synthesis
Transition metals such as palladium, copper, rhodium, and nickel play a pivotal role in modern pyrazole synthesis. These catalysts are instrumental in facilitating key bond-forming events and can be designed to control the regiochemical outcome of the reaction, which is a significant challenge in pyrazole synthesis, especially with unsymmetrical precursors.
Palladium and Copper Co-catalyzed Reactions: Palladium and copper catalysts are frequently used in tandem for the synthesis of pyrazole precursors. For instance, a one-pot, four-component synthesis of 1,3,5-substituted pyrazoles can be achieved through a sequentially Pd-catalyzed Kumada–Sonogashira coupling followed by a cyclocondensation reaction. In such a sequence, the catalyst system first facilitates the formation of a crucial alkynone intermediate, which then undergoes cyclization with a hydrazine derivative. The design of the palladium catalyst, often involving specific phosphine ligands, is critical for the efficiency of the initial coupling steps. Similarly, copper catalysts, such as copper(I) iodide or copper triflate, are essential in promoting cycloaddition reactions, for example, in the synthesis of pyrrolo[3,4-c]pyrazoles from aldehyde hydrazones and maleimides. nih.gov
A notable application of copper catalysis is in the multicomponent synthesis of 5-amino-1H-pyrazole-carbonitriles. A novel nano-catalyst, LDH@PTRMS@DCMBA@CuI, which consists of nano copper stabilized on a layered double hydroxide, has demonstrated high activity and selectivity in the one-pot reaction of benzaldehydes, malononitrile, and phenylhydrazine. nih.gov The design of this heterogeneous catalyst allows for easy recovery and reuse, aligning with the principles of green chemistry. The Lewis acidic copper sites are proposed to activate the aldehyde, facilitating the initial Knoevenagel condensation with malononitrile. nih.gov
Table 1: Examples of Copper-Catalyzed Synthesis of Pyrazole Derivatives
| Catalyst | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| LDH@PTRMS@DCMBA@CuI | Benzaldehyde derivatives, Malononitrile, Phenylhydrazine | 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles | Heterogeneous, reusable, high yields (85–93%), short reaction times (15–27 min) | nih.gov |
| CuCl | Aldehyde hydrazones, Maleimides | Pyrrolo[3,4-c]pyrazoles | Mild conditions, oxidative coupling followed by oxidation | nih.gov |
| Copper Triflate | Chalcones, Hydrazines | 1,3,5-Triarylpyrazoles | Performed in ionic liquid ([bmim][PF6]), good yields | nih.gov |
Nickel and Rhodium Catalysis: Heterogeneous nickel-based catalysts have been employed for the one-pot synthesis of pyrazoles from hydrazines, ketones, and aldehydes at room temperature. These catalysts offer an economical and environmentally friendly route, with the advantage of being reusable for multiple cycles. The catalyst design focuses on creating active nickel sites on a solid support that can efficiently promote the condensation reactions.
Rhodium catalysts have been utilized for more specialized transformations, such as the C-H functionalization of pre-formed pyrazole rings. However, they can also play a role in the primary synthesis. For instance, Rh(III)-catalyzed C-H addition to ethyl 2-oxoacetate has been explored in the context of pyrazole functionalization, showcasing the potential for these catalysts in complex molecule synthesis. researchgate.net
Heterogeneous and Nanocatalysis
The design of heterogeneous catalysts, particularly nanocatalysts, has gained significant traction for pyrazole synthesis due to their high surface-area-to-volume ratio, enhanced reactivity, and ease of separation and recyclability.
Nano-ZnO has been reported as an efficient, green catalyst for the condensation of phenylhydrazine with ethyl acetoacetate to produce 1,3,5-substituted pyrazoles in excellent yields (95%) and with short reaction times. nih.gov The catalytic activity is attributed to the Lewis acidic nature of the zinc oxide nanoparticles.
Other magnetically separable nanoparticles, such as Fe3O4@Alg@CPTMS@Arg, have also been developed for the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives. nih.gov The catalyst design involves functionalizing a magnetic core with organic moieties that can act as active catalytic sites, allowing for magnetic recovery of the catalyst after the reaction.
Table 2: Application of Heterogeneous Catalysts in Pyrazole Synthesis
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Nano-ZnO | Condensation of phenylhydrazine and ethyl acetoacetate | Green protocol, excellent yield (95%), short reaction time, easy work-up | nih.gov |
| LDH@PTRMS@DCMBA@CuI | Three-component synthesis of 5-aminopyrazole-4-carbonitriles | High efficiency, reusability, mild conditions, eco-friendly | nih.gov |
| Fe3O4@Alg@CPTMS@Arg | Multicomponent synthesis of 5-aminopyrazole-4-carbonitriles | Magnetically separable, reusable, high yields | nih.gov |
Organocatalysis in Pyrazole Synthesis
In addition to metal-based systems, organocatalysts have emerged as a powerful tool for pyrazole synthesis. These small organic molecules can effectively catalyze reactions under mild conditions, often with high selectivity. For the synthesis of pyranopyrazoles, which are structurally related to the target scaffold, catalysts like thiourea dioxide and lemon juice (citric acid) have been used in four-component reactions involving ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile. researchgate.net The design of these catalysts relies on their ability to act as Brønsted or Lewis acids/bases to activate the substrates.
Catalyst Design for Regioselectivity
A primary challenge in the synthesis of pyrazoles like this compound from unsymmetrical precursors (e.g., cyclopentylhydrazine and a 1,3-dielectrophile) is controlling the regioselectivity. The catalyst's design is crucial in directing the initial nucleophilic attack of either the substituted (N1) or unsubstituted (N2) nitrogen of the hydrazine.
In the reaction of N-arylhydrazones with nitroolefins, the regioselectivity is dictated by the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone, leading to 1,3,5-trisubstituted pyrazoles. organic-chemistry.org Catalytic systems can be designed to enhance this inherent reactivity difference. For instance, acid catalysis can be used to protonate one of the reactants, thereby influencing the reaction pathway. The use of trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive has been shown to be effective for reactions involving electron-deficient N-arylhydrazones. organic-chemistry.org
For the synthesis of the target compound, a hypothetical catalytic approach would involve the cyclocondensation of cyclopentylhydrazine with a suitable 1,3-dicarbonyl compound containing a nitrile group, such as a 2-cyano-1,3-dicarbonyl compound. nih.gov A well-designed Lewis acid catalyst could coordinate to the dicarbonyl compound, activating it for a regioselective attack by the more sterically accessible nitrogen of cyclopentylhydrazine, potentially leading to the desired 1,5-disubstituted pyrazole isomer.
Reactions Involving the Pyrazole Heterocycle
The pyrazole ring is an electron-rich aromatic system, yet the presence of two adjacent nitrogen atoms influences its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution on the Pyrazole Ring
In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position, which is the most electron-rich carbon atom. rrbdavc.org This is due to the electronic effects of the two nitrogen atoms, which direct electrophiles away from the C3 and C5 positions.
A classic example of such a reaction is the Vilsmeier-Haack formylation. While not specifically documented for this compound, 1-alkyl-pyrazoles readily undergo formylation at the C4 position when treated with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide). researchgate.netarkat-usa.org This reaction introduces a formyl group (-CHO) onto the pyrazole ring, a versatile handle for further synthetic transformations. nih.gov
Another common electrophilic substitution is halogenation. Pyrazole and its derivatives can be brominated at the C4 position under various conditions, for instance, using bromine in a suitable solvent. researchgate.netresearchgate.net The reaction of 1-vinylpyrazoles with bromine in carbon tetrachloride has been shown to yield the C4-brominated product alongside addition to the vinyl group. nih.gov
Table 1: Examples of Electrophilic Aromatic Substitution on Pyrazole Derivatives
| Reaction Type | Reagent | Position of Substitution | Product Type |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 | 4-Formylpyrazole |
| Bromination | Br₂ | C4 | 4-Bromopyrazole |
Nucleophilic Attack on the Pyrazole Framework
Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution due to the electron-rich nature of the heterocycle. However, the presence of the electron-withdrawing nitrile group at the C5 position in this compound would likely deactivate this position towards nucleophilic attack. Consequently, any nucleophilic attack on the ring itself would be directed towards the C3 position. scirp.org The N-1 substituted pyrazole nitrogen can also be susceptible to nucleophilic attack, particularly in the formation of pyrazolium salts. rrbdavc.org
Transformations of the Nitrile Functionality
The carbonitrile (cyano) group is a versatile functional group that can be converted into a variety of other functionalities through several important reactions.
Hydrolysis and Reduction Reactions of the Carbonitrile Group
The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, 1-Cyclopentyl-1H-pyrazole-5-carboxylic acid. nih.gov This transformation is a common and useful method for the synthesis of pyrazole carboxylic acids, which are valuable intermediates in the preparation of pharmaceuticals and agrochemicals. organic-chemistry.orgresearchgate.netgoogle.com
Furthermore, the nitrile group can be reduced to a primary amine, yielding (1-Cyclopentyl-1H-pyrazol-5-yl)methanamine. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice for this transformation. philadelphia.edu.jo The resulting aminomethylpyrazole is a useful building block for the synthesis of more complex molecules.
Table 2: Key Transformations of the Nitrile Group
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid (-COOH) |
| Reduction | LiAlH₄, then H₂O | Primary Amine (-CH₂NH₂) |
[2+3] Dipolar Cycloadditions and Other Cycloaddition Reactions of Nitriles
The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides. wikipedia.org This type of reaction, often referred to as "click chemistry," provides a powerful tool for the construction of five-membered heterocyclic rings. nih.govnih.gov
For instance, the reaction of an organic azide with the nitrile functionality of this compound would be expected to yield a tetrazole derivative. rrbdavc.orgrsc.org Similarly, cycloaddition with a nitrile oxide would lead to the formation of an oxadiazole ring. sctunisie.orgmdpi.comnih.govbeilstein-journals.orgresearchgate.net These reactions significantly expand the structural diversity of compounds that can be accessed from this pyrazole scaffold.
Reactivity of the Cyclopentyl Moiety
The cyclopentyl group attached to the N1 position of the pyrazole ring is a saturated aliphatic moiety. Its reactivity is generally limited to free-radical reactions, as the C-H bonds are relatively inert to polar reactions.
Table 3: Potential Reactions of the Cyclopentyl Group
| Reaction Type | Reagents | Potential Product |
| Free-Radical Bromination | Br₂, UV light or initiator | (Bromo-cyclopentyl)-1H-pyrazole-5-carbonitrile |
Chemical Reactivity and Derivatization of this compound
Computational and Theoretical Chemistry of 1 Cyclopentyl 1h Pyrazole 5 Carbonitrile
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the electronic distribution and energy levels within 1-Cyclopentyl-1H-pyrazole-5-carbonitrile. nih.gov
Detailed research findings indicate that the geometry of the pyrazole (B372694) core is optimized to determine the most stable arrangement of atoms. nih.gov Based on this optimized structure, calculations can determine key electronic parameters. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. nih.gov
For pyrazole derivatives, the HOMO is often localized on the aromatic pyrazole ring, while the LUMO distribution can be influenced by substituents. nih.gov The electron-withdrawing nature of the carbonitrile group at the 5-position significantly influences the electronic properties of the pyrazole ring. Different computational methodologies, such as B3LYP and CAM-B3LYP, may be used to calculate these properties, with the choice of method affecting the precise values obtained. nih.gov
| Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| HF/6-311++G** | -8.54 | 1.25 | 9.79 |
| DFT/B3LYP | -6.78 | -2.15 | 4.63 |
| DFT/CAM-B3LYP | -7.91 | -1.55 | 6.36 |
Molecular Docking and Dynamics Simulations for Target Interaction Hypothesis Generation
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are invaluable tools. These methods are used to predict and analyze the interaction of the molecule with the active site of a biological target, such as an enzyme or receptor. nih.govnih.govresearchgate.net
Molecular docking involves placing the molecule (ligand) into the binding site of a protein and scoring the different poses based on their binding affinity. This process helps identify plausible binding modes and key interactions. For pyrazole derivatives, studies have revealed important interactions, such as hydrogen bonds with specific amino acid residues (e.g., Ala807 in RET kinase) and hydrophobic interactions with residues within the binding pocket. nih.gov
Following docking, MD simulations are performed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.govresearchgate.net These simulations model the movement of atoms in the system, providing insights into the dynamic behavior of the complex and confirming the stability of key interactions identified during docking. nih.gov The stability of these interactions is crucial for the inhibitory activity of the compound. nih.govresearchgate.net
| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residue |
|---|---|---|
| Hydrogen Bond | Pyrazole Nitrogen | Alanine (Backbone NH) |
| Hydrogen Bond | Nitrile Nitrogen | Lysine (B10760008) (Side Chain NH3+) |
| Hydrophobic | Cyclopentyl Ring | Leucine, Valine, Isoleucine |
| π-π Stacking | Pyrazole Ring | Phenylalanine, Tyrosine |
Conformational Analysis of the Cyclopentyl and Pyrazole Systems
The three-dimensional shape (conformation) of this compound is crucial for its ability to fit into a protein's binding site. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of the molecule.
The primary sources of conformational flexibility in this molecule are the cyclopentyl ring and the rotation around the single bond connecting it to the pyrazole ring. The cyclopentyl ring is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms, to relieve ring strain. Theoretical calculations can determine the relative energies of these conformers.
Furthermore, the orientation of the cyclopentyl group relative to the planar pyrazole ring is critical. Geometry optimization calculations, often performed using methods like DFT, can identify the most stable rotational conformer. This stable conformation is essential for ensuring that the molecule presents the correct shape and orientation of its functional groups for effective interaction with a biological target.
| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|
| Envelope | 0.0 | ~50 |
| Twist | ~0.5 | ~50 |
Prediction of Reactivity Profiles using Theoretical Methods
Theoretical methods provide significant insight into the chemical reactivity of this compound. The electronic structure data derived from quantum chemical calculations (as discussed in section 5.1) are used to generate reactivity descriptors.
The distribution of the HOMO and LUMO provides a map of the molecule's reactive sites.
HOMO (Highest Occupied Molecular Orbital): Regions with a high HOMO density are electron-rich and are the most likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Regions with a high LUMO density are electron-poor and represent the most probable sites for nucleophilic attack.
For pyrazole systems, the nitrogen atoms and specific carbon atoms on the ring are often key sites of reactivity. The electron-withdrawing nitrile group at position C5 will significantly influence the charge distribution, making the attached carbon atom an electrophilic site. The cyclopentyl group, being an alkyl substituent, acts as a weak electron-donating group, slightly modifying the reactivity of the pyrazole ring. These theoretical predictions are vital for understanding potential metabolic pathways or for designing synthetic routes.
| Descriptor | Definition | Implication for Reactivity |
|---|---|---|
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Smaller gap indicates higher reactivity |
| Molecular Electrostatic Potential (MEP) | Charge distribution on the molecule's surface | Identifies positive (electrophilic) and negative (nucleophilic) regions |
| Fukui Functions | Change in electron density upon adding/removing an electron | Pinpoints specific atoms susceptible to nucleophilic or electrophilic attack |
Pre Clinical Biological and Pharmacological Investigations of 1 Cyclopentyl 1h Pyrazole 5 Carbonitrile and Its Analogues
In Vitro Studies of Cellular and Subcellular Interactions
Comprehensive in vitro studies focusing specifically on 1-Cyclopentyl-1H-pyrazole-5-carbonitrile, detailing its interactions at cellular and subcellular levels, are not prominently reported in the available scientific literature. However, the broader class of pyrazole (B372694) derivatives has been extensively studied, demonstrating a wide range of biological effects. For instance, various pyrazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov One study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives identified a compound that caused S-phase cell cycle arrest in Jurkat cells and induced apoptosis through an intrinsic pathway involving mitochondrial damage. nih.gov Such studies on related compounds suggest potential mechanisms by which this compound might exert cellular effects, though direct evidence is lacking.
Target Identification and Validation Methodologies
Specific molecular targets for this compound have not been explicitly identified or validated in the reviewed literature. The process of target identification for novel compounds often involves a combination of computational and experimental techniques. For pyrazole-containing compounds, targets are diverse and include enzymes, receptors, and signaling proteins. nih.gov Methodologies such as affinity chromatography, activity-based protein profiling, and yeast two-hybrid screening are commonly employed to deconvolve the targets of novel bioactive compounds. For pyrazole derivatives, targets like nitric oxide synthase have been identified, with some compounds showing isoform selectivity. nih.gov
Mechanistic Probing of Biological Pathways
Due to the absence of specific target identification for this compound, the biological pathways it modulates have not been elucidated. Mechanistic studies on analogous pyrazole compounds have revealed interference with various signaling pathways critical in disease pathogenesis. For example, some pyrazole derivatives have been found to inhibit kinases involved in cancer progression, such as PIM-1 kinase. nih.gov Other pyrazole-containing compounds have been investigated for their effects on inflammatory pathways. mdpi.com The specific biological pathways affected by this compound remain a subject for future investigation.
In Vivo Animal Model Studies
There is a notable lack of published in vivo animal model studies specifically investigating this compound. The evaluation of a compound's activity in a living organism is a critical step in preclinical development. Such studies for related pyrazole derivatives have explored their efficacy in models of various diseases, including cancer and Chagas disease. nih.govnih.gov
Establishing Pharmacokinetic Profiles in Animal Models
A definitive pharmacokinetic profile for this compound in any animal model is not available in the current body of scientific literature. The pharmacokinetic properties of pyrazole derivatives can be highly variable and are influenced by the specific substitutions on the pyrazole ring. nih.gov Factors such as lipophilicity, metabolic stability, and plasma protein binding play a crucial role in determining the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. For example, some pyrazole-containing drugs exhibit favorable pharmacokinetic profiles, while others have been modified to improve their metabolic stability. nih.gov
Pre-clinical Efficacy Studies in Defined Animal Models
Specific preclinical efficacy studies for this compound in defined animal models have not been reported. The broader class of pyrazole-carbonitrile derivatives has been evaluated for various therapeutic effects. For example, certain pyrazole-4-carbonitrile precursors have been assessed for their antileishmanial activity. nih.gov Additionally, pyrazole derivatives have demonstrated efficacy in murine models of Chagas disease, showing significant suppression of parasitemia. nih.gov
Structure-Activity Relationship (SAR) Studies based on Synthesized Analogues
While a detailed SAR study for a series of analogues of this compound is not available, some insights can be gleaned from studies on related pyrazole structures. The substituents at various positions of the pyrazole ring are known to significantly influence the biological activity and selectivity of these compounds. nih.gov
One study on pyrazole-based inhibitors of meprin α and β provides some relevant, albeit indirect, SAR data. nih.gov In this research, the introduction of a cyclopentyl moiety at position 3 of a 3,4,5-substituted pyrazole resulted in inhibitory activity against meprin α that was comparable to the parent 3,5-diphenylpyrazole. nih.gov This suggests that a bulky aliphatic group like cyclopentyl can be well-tolerated at this position and can maintain potent biological activity. The table below summarizes the inhibitory activity of this cyclopentyl-containing pyrazole analogue against meprin α and β.
| Compound | R2 | Ki(app) (nM) Meprin α | Ki(app) (nM) Meprin β |
| 7a | Phenyl | 1.3 | 115.8 |
| 14a | Methyl | >1000 | >1000 |
| 14b | Benzyl | 14.8 | 134.9 |
| 14c | Cyclopentyl | 1.7 | 123.5 |
Data adapted from a study on pyrazole-based inhibitors of meprin α and β. nih.gov
Investigation of Molecular Mechanisms of Action (MOA)
The precise molecular mechanism of action for this compound has not been definitively elucidated in publicly available research. However, based on the well-established pharmacological activities of the broader pyrazole class of compounds and the investigated mechanisms of its structural analogues, it is highly probable that its biological effects are mediated through the inhibition of specific protein kinases.
The pyrazole scaffold is a common feature in a multitude of compounds designed as kinase inhibitors. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. nih.gov
Investigations into compounds structurally related to this compound provide significant insights into its potential molecular targets. A notable example is a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, which have been identified as potent pan-inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. nih.gov
The aberrant activation of FGFR signaling is a known driver in various cancers. google.com The study on these pyrazole analogues demonstrated that they could covalently bind to and inhibit the activity of multiple members of the FGFR family, including FGFR1, FGFR2, and FGFR3, as well as a common drug-resistant mutant, FGFR2 V564F. nih.gov This inhibition effectively suppressed the proliferation of cancer cell lines dependent on FGFR signaling. nih.gov
Given the structural similarities, it is plausible that this compound exerts its biological effects through a similar mechanism of kinase inhibition. The cyclopentyl group and the carbonitrile moiety at the 1 and 5 positions of the pyrazole ring, respectively, would influence the compound's binding affinity and selectivity for the ATP-binding pocket of specific kinases.
Further research is necessary to definitively identify the specific kinase or kinases that are targeted by this compound and to fully characterize its molecular mechanism of action. Such studies would typically involve in vitro kinase assays, cellular signaling pathway analysis, and potentially co-crystallization studies to visualize the binding interaction at the molecular level.
Table 1: Investigated Molecular Targets of Structurally Related Pyrazole Analogues
| Compound Class | Investigated Target | Key Findings |
| 5-amino-1H-pyrazole-4-carboxamide derivatives | pan-FGFR (FGFR1, FGFR2, FGFR3) | Covalent inhibition of wild-type and mutant FGFRs, leading to suppression of cancer cell proliferation. nih.gov |
| Pyrazole-based compounds | Various Kinases (e.g., Akt1, Aurora Kinases, ASK1) | Inhibition of diverse kinases involved in cell survival, proliferation, and stress responses. nih.gov |
| Pyrazole derivatives | Cyclin-Dependent Kinases (CDK12/13) | Selective and irreversible inhibition of specific CDKs involved in transcription regulation. nih.gov |
Emerging Applications and Research Directions for 1 Cyclopentyl 1h Pyrazole 5 Carbonitrile
Utilization as a Chemical Probe in Biological Systems
While 1-Cyclopentyl-1H-pyrazole-5-carbonitrile itself is not primarily used as a direct chemical probe, its underlying pyrazole (B372694) scaffold is recognized as a "privileged structure" in medicinal chemistry. mdpi.com This designation means the pyrazole core is a versatile framework that can be elaborated into a wide array of biologically active molecules capable of probing complex biological systems, particularly as enzyme inhibitors. research-nexus.netmdpi.com These derivatives serve as critical tools for target validation and understanding disease mechanisms.
The primary application in this area is the development of protein kinase inhibitors. research-nexus.netnih.gov Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, especially cancer. research-nexus.netnih.gov Pyrazole-based compounds have been successfully developed into potent and selective kinase inhibitors that can be used to probe the function of specific kinases within cellular pathways. nih.govnih.gov For instance, derivatives of the pyrazole scaffold are found in several FDA-approved kinase inhibitors like Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1 inhibitor), which are used to treat various cancers. nih.govnih.gov
The development of such chemical probes often involves modifying the core pyrazole structure to optimize binding affinity and selectivity for the target enzyme's ATP-binding site. The cyclopentyl group on the N-1 position of the title compound can influence solubility and steric interactions within the binding pocket, while the C-5 carbonitrile can be converted into other functional groups, such as amides or carboxylic acids, which can form crucial hydrogen bonds with the target protein. By systematically modifying this scaffold, researchers can create libraries of compounds to probe the structure-activity relationships (SAR) for a given kinase, ultimately leading to highly selective probes. nih.govmdpi.com These probes are invaluable for dissecting signaling pathways and validating new drug targets. mdpi.com
Table 1: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets This table showcases the utility of the broader pyrazole scaffold in creating specific biological probes.
| Kinase Target | Example Pyrazole-Based Inhibitor Class | Biological Role of Target |
| JAK1/JAK2 | Pyrrolo[2,3-d]pyrimidine derivatives (e.g., Ruxolitinib) | Involved in cytokine signaling pathways related to inflammation and myeloproliferation. nih.gov |
| Akt1 | Rigid pyrazole analogues | Central node in cell survival and proliferation signaling pathways. nih.gov |
| ASK1 | Macrocyclic pyrazole derivatives | Regulates apoptosis and inflammation in response to cellular stress. nih.gov |
| PIM-1 | Pyrazolo[1,5-a]pyrimidine derivatives | Oncogenic protein kinase involved in cell cycle progression and apoptosis. mdpi.com |
| Haspin | Pyrazolo[4,3-f]quinoline derivatives | Mitotic kinase essential for chromosome alignment, a target in cancer. mdpi.com |
Potential in Agrochemical Research
The pyrazole ring is a cornerstone in the design of modern agrochemicals, and this compound serves as a key intermediate for the synthesis of active ingredients. nih.govmdpi.com Pyrazole derivatives are widely utilized as fungicides, herbicides, and insecticides due to their high efficacy and tunable biological activity. research-nexus.netnih.gov
A significant application lies in the development of fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs). The carbonitrile group of this compound can be hydrolyzed to a carboxylic acid and subsequently converted to a carboxamide. Pyrazole-carboxamides are a major class of SDHI fungicides that disrupt the fungal respiratory chain, leading to cell death. nih.govresearchgate.net These compounds have shown potent activity against a wide range of plant pathogens, including Valsa mali, Botrytis cinerea, and Rhizoctonia solani. nih.govresearchgate.netacs.org The cyclopentyl group at the N-1 position is a structural feature that can be varied to optimize fungicidal potency and spectrum. acs.org
In the field of insecticides, pyrazole derivatives have also made a significant impact. The commercial insecticide Fipronil, an N-aryl pyrazole, acts as a potent neurotoxin by blocking GABA-gated chloride channels in insects. nih.gov Research into simpler 5-amino-1-aryl-pyrazole-4-carbonitriles, which are structurally related to the title compound, has demonstrated significant insecticidal activity against pests like Tuta absoluta, suggesting that this scaffold is a promising starting point for new pest control agents. nih.gov
Furthermore, pyrazole derivatives are being developed as herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.com Inhibition of HPPD disrupts pigment biosynthesis in plants, leading to a characteristic bleaching effect and eventual death. Novel pyrazole derivatives containing a benzoyl scaffold have shown excellent pre- and post-emergence herbicidal activities with high crop safety for maize, cotton, and wheat. mdpi.com The versatility of the pyrazole core allows for structural modifications to enhance target specificity and improve crop safety profiles. nih.govmdpi.com
Table 2: Agrochemical Applications of Pyrazole-Based Scaffolds
| Agrochemical Class | Mode of Action | Target Pests/Weeds | Example Scaffold |
| Fungicides | Succinate Dehydrogenase Inhibition (SDHI) | Valsa mali, Botrytis cinerea, Sclerotinia sclerotiorum | Pyrazole Carboxamides nih.govresearchgate.net |
| Insecticides | GABA-gated chloride channel antagonist | Tuta absoluta (tomato leafminer), various insect pests | 5-Amino-1-aryl-pyrazole-4-carbonitriles nih.gov |
| Herbicides | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) Inhibition | Echinochloa crusgalli (barnyard grass) and other weeds | Benzoyl Pyrazole Derivatives mdpi.com |
Role in Materials Science
The unique electronic and coordination properties of the pyrazole ring make it a valuable component in the design of advanced functional materials. nih.gov Derivatives of this compound can be envisioned as building blocks for polymers, metal-organic frameworks (MOFs), and corrosion inhibitors.
One of the most studied applications of pyrazole derivatives in materials science is corrosion inhibition. mdpi.com The pyrazole ring, containing two adjacent nitrogen atoms, can effectively adsorb onto metal surfaces, such as carbon steel or copper, in acidic environments. research-nexus.netnih.gov This adsorption forms a protective layer that inhibits both anodic and cathodic corrosion reactions, achieving high efficiencies of over 90%. research-nexus.netnih.gov The effectiveness of inhibition depends on the specific substituents on the pyrazole ring, which influence the molecule's ability to donate electrons and bind to the metal surface. mdpi.com
Pyrazole-based ligands are also extensively used in the construction of Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials built from metal ions or clusters linked by organic ligands. By functionalizing the pyrazole scaffold with coordinating groups like carboxylic acids, researchers can create ligands that assemble with metal ions (e.g., Zn(II), Al(III)) into highly ordered, porous structures. nih.govresearchgate.net These materials are investigated for applications in gas separation, selective capture of volatile organic compounds like formaldehyde, and catalysis. southwales.ac.ukrsc.org The pyrazole moieties within the framework can provide specific binding sites for guest molecules. rsc.org
Additionally, pyrazole units can be incorporated into polymer backbones to create materials with enhanced properties. mdpi.comnih.gov For example, polyamides containing pyrazole rings in their main chain have been shown to exhibit high thermal stability and unique optical properties. mdpi.com The nitrogen atoms in the pyrazole ring can act as anion sensors, leading to changes in the polymer's fluorescence upon binding. mdpi.com Other pyrazole derivatives have been investigated for their fluorescent properties, making them suitable for applications in bioimaging and as optical brighteners or dyes. nih.govresearchgate.net
Catalytic Applications of Pyrazole-Derived Ligands
The pyrazole moiety is a highly effective structural unit for the design of ligands in homogeneous catalysis. nih.gov The two adjacent nitrogen atoms provide excellent coordination sites for a wide variety of transition metals, and the ease of functionalization of the pyrazole ring allows for the synthesis of diverse ligand architectures, including polydentate and pincer-type ligands. nih.govresearchgate.net These pyrazole-derived ligands, when complexed with metals such as copper, cobalt, titanium, or manganese, form catalysts for a range of organic transformations. research-nexus.netrsc.orgnih.govrsc.org
One prominent area of application is in oxidation catalysis. Copper(II) complexes featuring pyrazole-based ligands have been shown to mimic the active site of the catecholase enzyme, effectively catalyzing the aerobic oxidation of catechol to o-quinone. research-nexus.netarabjchem.org The catalytic activity of these systems is influenced by the specific substituents on the pyrazole ligand, the choice of metal salt anion, and the solvent, demonstrating the tunability of the catalytic system. research-nexus.netarabjchem.org Similarly, cobalt complexes with pyrazole ligands act as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions. nih.gov
Pyrazole ligands have also proven valuable in polymerization catalysis. For example, the use of simple pyrazole derivatives as ligands for titanium(IV) isopropoxide dramatically enhances its catalytic activity in the ring-opening polymerization of L-lactide to produce polylactic acid (PLA). rsc.org The pyrazole ligand is believed to facilitate a cooperative activation mechanism between two titanium centers, leading to a significant increase in polymerization rate compared to the catalyst without the ligand. rsc.org
More recently, manganese catalysts coordinated with pyrazole ligands have been developed for efficient transfer hydrogenation reactions. rsc.org This protocol is notable for its use of an earth-abundant metal and its tolerance of a wide array of functional groups, enabling the synthesis of valuable chemical intermediates. rsc.org The protic nature of N-unsubstituted pyrazoles can also play a direct role in catalysis, where the N-H group can participate in metal-ligand cooperation to facilitate bond-breaking and bond-forming steps, such as in the disproportionation of hydrazine (B178648). nih.gov
Table 3: Catalytic Reactions Employing Pyrazole-Derived Ligand Complexes
| Metal Center | Ligand Type | Catalytic Reaction | Reference |
| Copper(II) | Tripodal Pyrazole Ligands | Aerobic oxidation of catechol | research-nexus.netarabjchem.org |
| Cobalt(II/III) | Scorpionate and Simple Pyrazole Ligands | Peroxidative oxidation of cyclohexane | nih.gov |
| Titanium(IV) | Substituted Pyrazoles | Ring-opening polymerization of L-lactide | rsc.org |
| Manganese | Pyrazole Ligands | Transfer hydrogenation of alcohols | rsc.org |
| Iron(II) | Pincer-type Pyrazole Ligands | Disproportionation of hydrazine | nih.gov |
Future Prospects for Scaffold Modification and Diversification
The this compound scaffold holds significant promise for future research due to its amenability to chemical modification and diversification. researchgate.net The pyrazole core is considered a "privileged scaffold," offering a robust and versatile platform for developing new molecules with tailored biological or material properties. mdpi.com Future prospects lie in the strategic modification of the three key components of the molecule: the N-1 cyclopentyl group, the C-5 carbonitrile, and the pyrazole ring itself.
Modification of the Pyrazole Ring: The pyrazole ring itself can be constructed through various established synthetic routes, such as the Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines) or 1,3-dipolar cycloadditions. mdpi.comnih.gov This allows for the introduction of a wide variety of substituents at the 3 and 4 positions from the outset, enabling the creation of diverse compound libraries. Furthermore, modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer powerful tools for the late-stage modification of the pyrazole core. researchgate.netrsc.org This strategy allows for the direct installation of aryl, alkyl, or heteroatom groups onto the pyrazole ring of an advanced intermediate, rapidly diversifying a lead compound without requiring de novo synthesis. acs.orgresearchgate.net
Diversification of the N-1 Substituent: The cyclopentyl group at the N-1 position plays a crucial role in defining the molecule's steric and lipophilic properties. Structure-activity relationship (SAR) studies on various biologically active pyrazoles have shown that modifying this position can dramatically impact potency and selectivity. nih.govnih.gov Future work could involve replacing the cyclopentyl ring with other cyclic or acyclic alkyl groups, aryl moieties, or heterocyclic systems to explore their effects on target engagement in biological systems or on the packing and electronic properties in materials.
Transformation of the C-5 Carbonitrile: The carbonitrile group is a highly versatile functional handle. It can be readily transformed into other key functional groups, which is critical for SAR exploration. acs.org For example:
Hydrolysis yields a carboxylic acid, which can serve as a hydrogen bond donor or a coordinating group for metal ions. nih.gov
Reduction provides an aminomethyl group, introducing a basic center.
Addition of nucleophiles can lead to the formation of tetrazoles (a bioisostere for carboxylic acids) or amidines.
Conversion to an amide through hydration is a common step in the synthesis of agrochemicals and pharmaceuticals, as the amide group is an excellent hydrogen bond donor and acceptor. acs.org
By combining these modification strategies, researchers can generate extensive libraries of novel compounds derived from the this compound scaffold. This systematic diversification, guided by computational modeling and SAR studies, will continue to drive the discovery of new therapeutic agents, agrochemicals, and functional materials. researchgate.netconnectjournals.com
Challenges and Future Outlook in Pyrazole Carbonitrile Research
Overcoming Synthetic Hurdles for Complex Analogues
Key synthetic hurdles include:
Regioselectivity: Controlling the position of substituents on the pyrazole (B372694) ring is crucial for biological activity. Condensation reactions, a common method for forming the pyrazole core, can yield multiple regioisomers, necessitating complex separation or the development of highly regioselective synthetic protocols. nih.govmdpi.com
Functional Group Tolerance: The synthesis of complex analogues requires methodologies that are tolerant of a wide variety of functional groups on the starting materials. This is particularly important when building libraries of compounds for biological screening.
Access to Precursors: The availability of diverse and functionalized starting materials, such as substituted hydrazines and β-keto nitriles, can be a limiting factor in the synthesis of novel pyrazole carbonitriles. mdpi.comtandfonline.com
To address these issues, researchers are increasingly turning to modern synthetic strategies. Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient pathway to complex molecules, often with high atom economy and simplified work-up procedures. tandfonline.commdpi.com For instance, the one-pot, three-component reaction of a hydrazine (B178648), an aldehyde, and malononitrile (B47326) is a common and efficient route to 5-aminopyrazole-4-carbonitriles. mdpi.comnih.govnih.gov
Table 1: Comparison of Synthetic Strategies for Pyrazole Carbonitrile Derivatives
| Strategy | Description | Advantages | Challenges |
| Classical Condensation | Stepwise reaction of precursors like 1,3-dicarbonyls with hydrazines. mdpi.com | Well-established and versatile. | Often requires multiple steps, harsh conditions, and can lead to issues with regioselectivity. nih.govresearchgate.net |
| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne or alkene. nih.gov | High regioselectivity can be achieved. | Availability and stability of diazo compounds can be a limitation. |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. mdpi.comnih.gov | High efficiency, atom economy, reduced waste, operational simplicity. mdpi.com | Optimization can be complex; scaffold diversity may be limited by the reaction mechanism. |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. researchgate.netnih.gov | Drastically reduced reaction times, often improved yields. | Requires specialized equipment; scalability can be a concern. |
Future efforts will likely focus on developing novel catalytic systems and expanding the scope of MCRs to allow for the creation of even more diverse and complex pyrazole carbonitrile libraries for biological evaluation. cu.edu.eg
Advancements in Targeted Biological Discovery (Pre-clinical)
Pyrazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.comresearchgate.netnih.govnih.gov The future of research on compounds like 1-Cyclopentyl-1H-pyrazole-5-carbonitrile lies in moving beyond broad screening toward the targeted discovery and preclinical development of molecules against specific biological targets.
The 5-aminopyrazole-4-carbonitrile core, in particular, is a versatile building block for preparing a variety of fused heterocyclic systems with significant therapeutic potential. nih.gov Preclinical studies have identified pyrazole derivatives with potent and selective activity against various targets:
Anticancer Agents: Pyrazole-containing compounds have been investigated as inhibitors of key signaling pathways in cancer, such as VEGFR-2 kinase, which is crucial for angiogenesis. nih.gov Some derivatives have shown significant cytotoxic activity against various human tumor cell lines. nih.govmeddocsonline.org
Antimicrobial Agents: Novel pyrazole derivatives have demonstrated promising antibacterial and antifungal activity, sometimes comparable to standard drugs. nih.govmeddocsonline.org They are being explored as inhibitors of enzymes essential for microbial survival, such as 14-alpha demethylase in fungi. ijnrd.org
Enzyme Inhibitors: The pyrazole scaffold has been successfully used to design inhibitors for a range of enzymes. For example, pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives have been discovered as potent inhibitors of histone lysine (B10760008) demethylase 4D (KDM4D), an important epigenetic target. nih.gov
Table 2: Examples of Biological Targets for Pyrazole Derivatives in Preclinical Research
| Biological Target | Therapeutic Area | Example Pyrazole Class | Reference |
| VEGFR-2 Kinase | Oncology (Anti-angiogenesis) | Substituted Pyrazoles | nih.gov |
| Histone Lysine Demethylase 4D (KDM4D) | Oncology (Epigenetics) | Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | nih.gov |
| 14-alpha demethylase | Infectious Disease (Antifungal) | Pyrazole Derivatives | ijnrd.org |
| Human Coronavirus (HCoV-229E) Mpro | Infectious Disease (Antiviral) | Pyrano[2,3-c]pyrazole Derivatives | mdpi.com |
Future advancements will depend on a deeper understanding of the structure-activity relationships (SAR) that govern the interaction of pyrazole carbonitriles with their biological targets. This involves synthesizing focused libraries of analogues and employing advanced biochemical and cell-based assays to pinpoint molecules with high potency and selectivity, paving the way for further preclinical development.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental chemistry is accelerating the discovery of novel pyrazole carbonitrile derivatives. nih.gov In silico techniques are becoming indispensable for rational drug design, allowing researchers to predict the biological activity and physicochemical properties of compounds before their synthesis, thereby saving significant time and resources. ijpbs.comej-chem.org
Key integrated approaches include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govnih.gov It is used to screen virtual libraries of pyrazole derivatives to identify promising candidates and to understand the molecular interactions that are key to their biological activity. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org These models help in predicting the activity of unsynthesized analogues and in optimizing lead compounds.
ADME/T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of molecules. researchgate.net This early-stage assessment helps to prioritize compounds with favorable drug-like properties for synthesis and further testing.
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate the structural and electronic properties of molecules, providing insights that can be compared with experimental data from spectroscopic techniques like FT-IR and NMR. researchgate.netresearchgate.netnih.gov
This integrated workflow typically involves designing a series of novel pyrazole derivatives in silico, prioritizing them based on docking scores and predicted ADME properties, synthesizing the most promising candidates, and then evaluating their biological activity experimentally. nih.govijpbs.com The experimental results are then used to refine the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. researchgate.net This iterative process of design, synthesis, and testing is crucial for the efficient discovery of new therapeutic agents.
Sustainable Synthesis and Environmental Considerations
In line with the global push for green chemistry, a significant focus in modern pyrazole synthesis is the development of environmentally benign and sustainable methodologies. researchgate.netnih.gov Traditional synthetic methods often rely on volatile organic solvents, harsh reaction conditions, and stoichiometric reagents, which generate considerable chemical waste. researchgate.net
Modern sustainable approaches to synthesizing pyrazole carbonitriles emphasize several key principles:
Green Solvents: There is a growing trend to replace conventional toxic solvents with greener alternatives. Water is an ideal green solvent, and many multicomponent reactions for pyrazole synthesis have been successfully performed in aqueous media. thieme-connect.comresearchgate.net Deep eutectic solvents (DES) are another class of eco-friendly media being explored for these reactions. sci-hub.se
Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, is a cornerstone of green synthesis. Nanocatalysts, such as those based on titanium dioxide, zinc sulfide, or magnetic nanoparticles, have been shown to efficiently promote pyrazole synthesis, often under mild conditions, and can be easily recovered and reused for multiple cycles. nih.govnih.govfrontiersin.org
Alternative Energy Sources: Microwave irradiation and ultrasound sonication are increasingly used to drive chemical reactions. researchgate.netnih.govthieme-connect.com These techniques can dramatically reduce reaction times from hours to minutes and often lead to higher product yields compared to conventional heating methods, thus saving energy. nih.gov
Atom Economy: Multicomponent reactions (MCRs) are inherently green as they combine multiple starting materials into the final product in a single step, maximizing the incorporation of atoms from the reactants and minimizing waste. mdpi.commdpi.com
Table 3: Comparison of Conventional vs. Green Synthesis Methods for Pyrano[2,3-c]pyrazoles
| Parameter | Conventional Method (Reflux) | Green Method (Ultrasound/Catalyst) | Reference |
| Solvent | Ethanol | Aqueous Ethanol | nih.gov |
| Catalyst | Piperidine (Homogeneous) | Mn/ZrO₂ (Heterogeneous, Reusable) | nih.gov |
| Energy Source | Conventional Heating | Ultrasound Irradiation | nih.gov |
| Reaction Time | 1 - 2.5 hours | 10 minutes | nih.gov |
| Yield | ~83% | ~98% | nih.gov |
The future of pyrazole carbonitrile synthesis will undoubtedly involve the wider adoption of these sustainable practices. The development of novel, highly efficient, and recyclable catalytic systems, coupled with solvent-free reaction conditions or the use of benign solvents, will be critical for the environmentally and economically viable production of these valuable compounds. mdpi.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 1-Cyclopentyl-1H-pyrazole-5-carbonitrile with high yields?
- Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with nitrile-containing precursors. Key steps include:
- Cyclopentyl group introduction : Use cyclopentylamine or cyclopentyl halides in nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃ in DMF) .
- Pyrazole ring formation : Employ Vilsmeier-Haack formylation (POCl₃/DMF) for intermediates, followed by nitrile group incorporation via cyanation reagents (e.g., CuCN or KCN) .
- Purification : Column chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) and recrystallization ensure high purity (>95%) .
Q. How can structural characterization of this compound be optimized?
- Answer : Combine multiple analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclopentyl protons at δ ~1.5–2.5 ppm, nitrile carbon at ~115 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS-EI) verifies molecular weight (e.g., calculated vs. observed m/z) .
- Infrared (IR) spectroscopy : Confirm nitrile absorption bands at ~2242 cm⁻¹ .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for pyrazole-carbonitrile derivatives?
- Answer :
- Software tools : Use SHELX programs (SHELXL/SHELXS) for structure refinement. SHELXL handles high-resolution data and twinned crystals, while SHELXD assists in experimental phasing .
- Validation metrics : Cross-check R-factors (<5%), electron density maps, and Hirshfeld surface analysis to address disorder or missing atoms .
- Example : In 5-amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile, SHELX refinement resolved positional ambiguities in the pyrazole ring and nitrile group .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry?
- Answer :
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to study electrophilic substitution sites (e.g., nitrile group’s electron-withdrawing effect) .
- Docking studies : Screen against target proteins (e.g., kinases) using PyRx or AutoDock to prioritize derivatives for synthesis .
- ADMET prediction : Tools like SwissADME assess solubility and metabolic stability, critical for lead optimization .
Q. What experimental designs mitigate challenges in biological activity assays for pyrazole-carbonitriles?
- Answer :
- Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values .
- Control compounds : Include structurally similar analogs (e.g., 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile) to isolate substituent effects .
- Reproducibility : Triplicate assays with blinded data analysis reduce bias .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies between synthetic yields and theoretical predictions?
- Answer :
- Reaction monitoring : Use LC-MS or TLC to identify side products (e.g., dimerization or hydrolysis) .
- Kinetic studies : Vary temperature/time (e.g., 0–50°C, 24–72 h) to optimize conditions .
- Catalyst screening : Test Pd/Cu catalysts for cyanation efficiency improvements .
Q. What are best practices for comparing pyrazole-carbonitrile derivatives with structural analogs?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
